Fluoro-DANDY

DYRK1A inhibition Kinase assay Fluorine scan

Fluoro-DANDY (CAS 1614314-22-5), chemically defined as 3-(4-fluorophenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine (compound 5a), is a fluorinated derivative of the 3,5-diaryl-7-azaindole (DANDY) scaffold. It acts as a potent, competitive, and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase encoded on chromosome 21 that is overproduced in trisomy 21 (Down syndrome).

Molecular Formula C19H13FN2O2
Molecular Weight 320.3 g/mol
Cat. No. B14894331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro-DANDY
Molecular FormulaC19H13FN2O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)O)O)F
InChIInChI=1S/C19H13FN2O2/c20-14-4-1-11(2-5-14)16-10-22-19-15(16)7-13(9-21-19)12-3-6-17(23)18(24)8-12/h1-10,23-24H,(H,21,22)
InChIKeyIRJDHVRCNAUAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro-DANDY DYRK1A Inhibitor: Procurement-Relevant Compound Identification for Down Syndrome Research


Fluoro-DANDY (CAS 1614314-22-5), chemically defined as 3-(4-fluorophenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine (compound 5a), is a fluorinated derivative of the 3,5-diaryl-7-azaindole (DANDY) scaffold. It acts as a potent, competitive, and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase encoded on chromosome 21 that is overproduced in trisomy 21 (Down syndrome) [1]. Unlike its non-fluorinated parent compounds (DANDYs I–IV) and earlier-generation DYRK1A inhibitors such as harmine, Fluoro-DANDY has demonstrated quantifiable blood-brain barrier penetration and cognitive rescue in the standard Ts65Dn mouse model of Down syndrome, making it a differentiated investigational tool for neuroscience and drug discovery procurement [1].

Why Fluoro-DANDY Cannot Be Substituted by Generic DYRK1A Inhibitors or Non-Fluorinated DANDY Analogs


Within the DANDY chemotype, small structural modifications produce large, non-linear changes in potency, selectivity, cytotoxicity, and in vivo brain exposure. Simple replacement of a single hydroxy group with fluorine in the parent compound I yields Fluoro-DANDY (5a), which retains low-nanomolar potency (IC50 20.7 nM vs. 3.0 nM for compound I) but uniquely provides in vivo brain bioavailability and cognitive rescue efficacy that are absent from the non-fluorinated parent series [1]. Other F-DANDY congeners such as 5g, despite superior in vitro potency (IC50 9.34 nM), exhibit higher cytotoxicity and inferior kinase selectivity, disqualifying them for in vivo behavioral studies [1]. Generic DYRK1A inhibitors like harmine lack the brain-penetration quantification and Down syndrome model efficacy data available for Fluoro-DANDY; allosteric inhibitors such as EGCG operate through a different mechanism and have not been demonstrated to rescue cognitive deficits in the same standardized Morris water maze paradigm [1]. Therefore, procurement decisions based solely on nominal DYRK1A IC50 values or compound class membership will fail to capture the empirically validated, multi-dimensional differentiation of Fluoro-DANDY.

Quantitative Differentiation Evidence for Fluoro-DANDY (Compound 5a) Versus Closest Analogs and Alternatives


DYRK1A Inhibitory Potency Retained After Fluorination: Fluoro-DANDY vs. Parent Compound I

Replacement of the C-4 hydroxy group of the parent DANDY compound I with a fluorine atom to give Fluoro-DANDY (5a) results in a modest 7-fold decrease in DYRK1A inhibitory potency, yielding an IC50 of 20.7 nM compared to 3.0 nM for compound I [1]. This potency is retained within the low-nanomolar range, maintaining a therapeutically relevant window, while the fluorination eliminates a metabolically labile hydroxy group and demonstrably improves pharmacokinetic properties [1].

DYRK1A inhibition Kinase assay Fluorine scan

Kinase Selectivity Advantage: Fluoro-DANDY (5a) Outperforms the More Potent F-DANDY Congener 5g and Shows Divergent Profile from Harmine

At a concentration of 5 × 10⁻⁸ M, Fluoro-DANDY (5a) was considerably more selective for DYRK1A across a panel of 13 kinases (including DYRK2, DYRK3, CDK2, CDK5, CLK1, ERK2, GSK3β, AKT1, Pim1, CK1α, JAK3, TRKA) than the more potent F-DANDY derivative 5g [1]. Compared to harmine, 5a showed no measurable activity on CLK1 and higher selectivity for DYRK1A over DYRK2 and DYRK3 among the three DYRK isoforms tested [1]. This selectivity profile, combined with low cytotoxicity, designated 5a as the candidate for in vivo evaluation over 5g and harmine [1].

Kinase profiling Selectivity Off-target risk

Cytotoxicity Differentiation: Fluoro-DANDY (5a) Is Least Cytotoxic Among Evaluated F-DANDYs, Enabling In Vivo Use

In KB cell growth inhibition assays, Fluoro-DANDY (5a) was essentially non-cytotoxic at 10⁻⁶ M and inhibited less than 50% of cell growth even at 10⁻⁵ M. In contrast, compound 5g, the most potent F-DANDY (IC50 9.34 nM), displayed significant cytotoxicity with an estimated IC50 of approximately 10⁻⁶ M in the same assay [1]. Compounds 5c and 5e showed intermediate cytotoxicity. This low cytotoxic liability of 5a, independent of cell penetration differences, was a decisive factor in its selection for chronic in vivo dosing [1].

Cytotoxicity Drug safety Cell viability

Quantified Brain Penetration: Fluoro-DANDY Achieves Therapeutically Relevant Brain Concentrations

UHPLC-MS/MS quantification in Ts65Dn and wild-type mice demonstrated that Fluoro-DANDY (5a) crosses the blood-brain barrier efficiently after intraperitoneal administration (20 mg/kg). Mean brain concentrations reached 6.67 ± 4.64 μM (Ts65Dn) and 6.61 ± 5.35 μM (WT), with brain-to-plasma partition coefficients (Kp) of 6.43 ± 3.38 and 10.81 ± 9.55, respectively [1]. These Kp values are comparable to marketed CNS drugs such as bupropion (Kp 4.97), fluoxetine (Kp 5.23), and perphenazine (Kp 7.12) [1]. No brain penetration data exist for the non-fluorinated parent DANDYs or for alternative F-DANDYs such as 5g [1].

Blood-brain barrier Brain penetration Pharmacokinetics

In Vivo Cognitive Rescue in Down Syndrome Model: Fluoro-DANDY Significantly Improves Spatial Learning

In the Ts65Dn mouse model of Down syndrome, chronic treatment with Fluoro-DANDY (20 mg/kg i.p.) for two weeks prior to and during behavioral testing produced a statistically significant improvement in spatial learning assessed by the Morris water maze [1]. ANOVA on corrected integrated path length (CIPL) showed a significant Treatment effect (p < 0.005); post-hoc Bonferroni tests confirmed a promnesiant effect in Ts65Dn mice (p < 0.05) but not in wild-type littermates (p > 0.44) [1]. Ts65Dn mice treated with 5a rapidly recovered a learning performance not statistically different from vehicle-treated wild-type mice [1]. No other DANDY derivative or competitive DYRK1A inhibitor (including harmine, INDY, leucettine L41) has been reported to demonstrate cognitive rescue in this standard DS model [1].

Cognitive rescue Morris water maze Down syndrome

Validated Application Scenarios for Fluoro-DANDY in Research and Early Discovery Procurement


In Vivo Pharmacological Studies of DYRK1A-Dependent Cognitive Deficits in Down Syndrome

Fluoro-DANDY is the only DYRK1A inhibitor with peer-reviewed, quantitative evidence of cognitive rescue in the Ts65Dn mouse model of Down syndrome [1]. Researchers investigating the role of DYRK1A overproduction in learning and memory impairment should prioritize Fluoro-DANDY to replicate or extend these behavioral findings, leveraging the established dosing regimen (20 mg/kg i.p., 30 min pre-session) and Morris water maze paradigm [1].

Blood-Brain Barrier Penetration Studies and CNS Pharmacokinetic Profiling

With brain-to-plasma partition coefficients (Kp 6.43–10.81) benchmarked against approved CNS drugs, Fluoro-DANDY serves as a validated positive control for in-house BBB penetration assays [1]. Its UHPLC-MS/MS quantification protocol in plasma and brain homogenates is established and transferable [1], enabling ADME and formulation groups to calibrate novel DYRK1A inhibitors against a compound with known brain exposure metrics.

Kinase Selectivity Profiling and Off-Target Liability Assessment

The selectivity data for Fluoro-DANDY across a 13-kinase panel, including the clinically relevant observation of no CLK1 activity, make it a suitable reference compound for safety pharmacology and selectivity screening cascades [1]. Its differentiated inhibition profile relative to harmine and the more promiscuous F-DANDY 5g can guide medicinal chemistry optimization toward cleaner kinase inhibitor candidates [1].

Cellular Target Engagement and Biomarker Studies for DYRK1A Inhibition

Fluoro-DANDY (5a) inhibits tau phosphorylation at Ser396 in HEK293 cells with an in cellulo IC50 of approximately 9.9 × 10⁻⁷ M (calculated from the in cellulo/in vitro ratio of 48) [1]. This cellular activity, combined with its low cytotoxicity at active concentrations, supports its use as a chemical probe for DYRK1A-dependent tau phosphorylation studies and as a benchmark for novel inhibitor validation in cell-based assays [1].

Quote Request

Request a Quote for Fluoro-DANDY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.